Precyclemona B

Descripción general

Descripción

3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)-, commonly known as MCPBA, is a versatile oxidizing agent that is widely used in organic synthesis. MCPBA is a peracid that is used to oxidize a wide range of organic compounds, including alkenes, alkynes, and sulfides. MCPBA is a powerful oxidizing agent that is often used as a substitute for chromic acid due to its safety and ease of use.

Aplicaciones Científicas De Investigación

Ecología Química

Precyclemona B juega un papel significativo en la ecología química, particularmente en el estudio del comportamiento y la comunicación de los insectos. Se utiliza como un semioquímico para monitorear especies raras y en peligro de extinción . Al imitar las feromonas naturales, los investigadores pueden rastrear la dinámica de la población y los cambios en la distribución, lo que ayuda en los esfuerzos de conservación.

Monitoreo Basado en Feromonas

En la investigación de conservación, this compound se utiliza para los sistemas de monitoreo basados en feromonas. Estos sistemas son cruciales para estudiar la biodiversidad de los insectos y pueden ayudar a identificar los puntos calientes de biodiversidad y los cambios en la biodiversidad en respuesta a los cambios ambientales .

Dinámica de la Población de Insectos

El compuesto es fundamental para comprender la dinámica de la población de insectos. Se puede utilizar para delinear los rangos actuales, rastrear expansiones o contracciones de rango y determinar las causas subyacentes de estos cambios .

Servicios Ecosistémicos

La aplicación de this compound se extiende a la evaluación de servicios ecosistémicos como la polinización, el control de plagas y el reciclaje de biomasa. Al monitorear las especies clave que contribuyen a estos servicios, los investigadores pueden evaluar la salud y la funcionalidad de los ecosistemas .

Mecanismo De Acción

Target of Action

Precyclemone B, also known as 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde, is primarily used as a fragrance ingredient . Its primary targets are olfactory receptors, which are responsible for the sense of smell .

Mode of Action

Precyclemone B interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This interaction results in the perception of a clean, tenacious, and ozone note with aldehydic warmth and diffusion .

Biochemical Pathways

It is known that the compound works as a booster for fragrances requiring a fresh outdoors effect . This suggests that it may interact with multiple biochemical pathways involved in olfaction.

Pharmacokinetics

It is known to be inherently biodegradable . It shows substantivity for more than 48 hours, indicating that it has good absorption and retention properties

Result of Action

The molecular and cellular effects of Precyclemone B’s action result in the perception of a specific fragrance. It imparts a low heart and medium top note impact of fragrance . This means that the scent of Precyclemone B is most noticeable a while after it is first smelled, and it lingers for a significant amount of time.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Precyclemone B. It offers good performance and good to moderate stability in soaps, fine fragrances, AP deodorants, and shampoos . This suggests that it is stable in a variety of pH environments and can retain its scent in the presence of other chemicals found in these products.

Propiedades

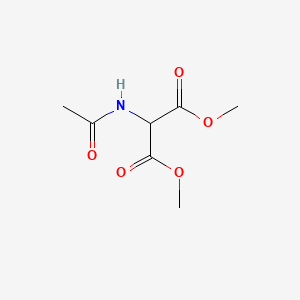

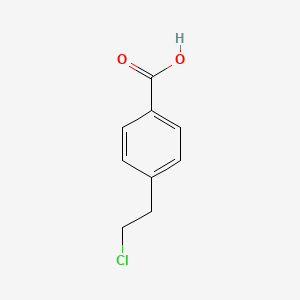

IUPAC Name |

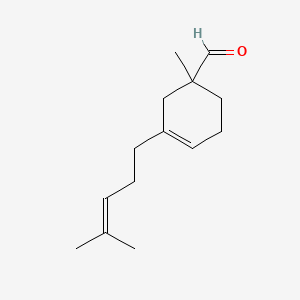

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVBLQFHVRGNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCCC(C1)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866266 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

52474-60-9 | |

| Record name | Precyclemone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52474-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precyclemone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052474609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECYCLEMONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J28HO9G580 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does Precyclemone B undergo metabolic degradation in rainbow trout?

A1: Yes, the research indicates that Precyclemone B is metabolized in rainbow trout. The study utilized in vitro assays with trout S9 cell fractions and cryopreserved hepatocytes to assess the metabolic stability of various fragrance materials, including Precyclemone B. The results showed that Precyclemone B underwent enzymatic degradation in these systems [].

Q2: How does the metabolic rate of Precyclemone B impact its bioconcentration factor (BCF) in rainbow trout?

A2: Even relatively slow rates of metabolism can significantly influence a chemical's bioconcentration factor. The study demonstrated that the metabolism of Precyclemone B in rainbow trout directly affects its estimated BCF. This highlights the importance of considering metabolic processes when predicting the bioaccumulation potential of fragrance materials like Precyclemone B in aquatic organisms [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)